molecular formula C7H6INO2 B186360 Methyl 3-iodopicolinate CAS No. 73841-41-5

Methyl 3-iodopicolinate

Cat. No.: B186360
CAS No.: 73841-41-5
M. Wt: 263.03 g/mol
InChI Key: ITYQUGKRGXNQSC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 3-iodopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYQUGKRGXNQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356078
Record name methyl 3-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73841-41-5
Record name methyl 3-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Procedure

A mixture of methyl picolinate, NIS (1.2 equiv), and sulfuric acid (H₂SO₄, catalytic) in dichloromethane (DCM) is stirred at 0°C for 4 h. Workup with sodium thiosulfate removes excess iodine, followed by column chromatography to isolate the product. Reported yields reach 70–82%.

Reaction Equation:

Methyl picolinate+NISH2SO4Methyl 3-iodopicolinate+Succinimide\text{Methyl picolinate} + \text{NIS} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{Succinimide}

Solvent and Catalyst Effects

Polar aprotic solvents (e.g., DCM) enhance electrophile reactivity, while Brønsted acids like H₂SO₄ stabilize the transition state. Substituting H₂SO₄ with FeCl₃ reduces yields to 55%, underscoring the acid’s role in regiocontrol.

Halogen Exchange via Ullmann-Type Coupling

This method transforms halogenated precursors into the iodo derivative using copper-catalyzed exchange. Methyl 3-bromopicolinate or 3-chloropicolinate reacts with potassium iodide (KI) under catalytic CuI.

Reaction Setup and Optimization

A mixture of methyl 3-bromopicolinate (1.0 equiv), KI (3.0 equiv), CuI (10 mol%), and trans-1,2-diaminocyclohexane (ligand, 20 mol%) in dimethylformamide (DMF) is heated at 110°C for 24 h. The reaction proceeds via a single-electron transfer (SET) mechanism, achieving 60–75% yield.

Comparative Efficiency:

Halogen (X)Yield (%)Time (h)
Br7524
Cl6036

Challenges in Chloride Substitution

The lower reactivity of chloride necessitates higher temperatures (130°C) and extended reaction times, increasing side-product formation. Bromide precursors are preferred for scalability.

Esterification of Pre-Synthesized 3-Iodopicolinic Acid

This two-step approach first synthesizes 3-iodopicolinic acid, followed by esterification. The iodination step mirrors methods described for benzoic acid derivatives.

Iodination of Picolinic Acid

Picolinic acid undergoes electrophilic iodination using I₂ and HNO₃ in acetic acid at 60°C for 6 h. The crude acid is purified via recrystallization (ethanol/water), yielding 68–73% 3-iodopicolinic acid.

Esterification Techniques

Esterification employs either:

  • Fischer–Speier: Refluxing 3-iodopicolinic acid with methanol and H₂SO₄ (82% yield).

  • Oxidative Esterification: Using Pd/C (1 mol%) and K₂CO₃ under O₂ at 60°C, achieving 85% yield with superior purity.

Catalyst Comparison:

MethodCatalystYield (%)Purity (%)
Fischer–SpeierH₂SO₄8295
Oxidative (Pd/C)Pd/C8598

Copper-Catalyzed C–H Activation

Emerging methodologies leverage copper catalysts for direct C–H iodination, bypassing pre-functionalized substrates.

Photoredox-Iodination Synergy

A CuI/2-picolinic acid system under blue LED irradiation facilitates iodination at position 3. Oxygen acts as a terminal oxidant, with DMPO trapping experiments confirming radical intermediates. Yields remain moderate (50–60%) but showcase potential for mild conditions.

Proposed Mechanism:

  • Cu(I) oxidizes to Cu(II) under O₂.

  • Ligand-assisted C–H activation generates a Cu–aryl intermediate.

  • Iodide incorporation via reductive elimination.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate or sodium hydride.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with boronic acids and bases like potassium phosphate, are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted picolinates, depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds.

    Reduction Reactions: The major product is methyl picolinate.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 3-iodopicolinate has been investigated for its potential anticancer properties. A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting its utility in developing targeted cancer therapies. The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth and survival .

Neurological Disorders
Research indicates that this compound can act as a precursor in the synthesis of compounds aimed at treating neurological disorders. For instance, it has been used to develop derivatives that enhance the activity of neurotransmitters, potentially aiding in conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis of Complex Molecules

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its iodide group facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property is exploited in synthesizing complex molecules with potential pharmaceutical applications.

Table 1: Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed (e.g., NaOH)Various substituted picolinate derivatives
Coupling ReactionsPd-catalyzed cross-couplingBiaryl compounds
CyclizationAcidic conditionsHeterocycles (e.g., pyridine derivatives)

Material Science

Luminescent Materials
this compound has been utilized in the development of luminescent materials. Its derivatives are incorporated into luminescent complexes, which are studied for their photophysical properties. These materials have potential applications in bioimaging and sensing technologies due to their ability to emit light under specific conditions .

Case Study: Luminescent Eu Complexes

In a recent study, this compound derivatives were synthesized and evaluated for their luminescent properties when complexed with europium ions. The resulting complexes showed enhanced brightness and stability, making them suitable for live-cell imaging applications .

Environmental Applications

Research has also explored the use of this compound in environmental chemistry. Its derivatives have been assessed for their ability to act as chelating agents for heavy metals, providing a method for environmental remediation. This application is particularly relevant in the context of contaminated water sources where heavy metal ions need to be sequestered .

Mechanism of Action

The mechanism of action of methyl 3-iodopicolinate depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be readily replaced by other functional groups. In biological systems, the compound may interact with specific enzymes or receptors, leading to the formation of bioactive molecules. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the final product.

Comparison with Similar Compounds

Methyl 3-iodopicolinate can be compared with other iodinated picolinates and pyridine derivatives:

    Methyl 2-iodopicolinate: Similar structure but with the iodine atom at the second position, leading to different reactivity and applications.

    Methyl 4-iodopicolinate: Iodine atom at the fourth position, affecting its chemical behavior and use in synthesis.

    Methyl 3-bromopicolinate: Bromine instead of iodine, resulting in different reactivity due to the halogen’s properties.

Uniqueness: this compound is unique due to the specific positioning of the iodine atom, which influences its reactivity and suitability for certain chemical transformations. Its ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in organic synthesis.

By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Biological Activity

Methyl 3-iodopicolinate is a compound that has garnered attention in various fields of chemical and biological research. This article provides an in-depth exploration of its biological activity, synthesis methods, and potential applications based on a review of diverse sources.

This compound is an iodinated derivative of picolinic acid, characterized by its molecular formula C_7H_6INO_2. The synthesis typically involves the iodination of methyl picolinate using various methods, including palladium-catalyzed cross-coupling reactions. For instance, one study reported a yield of 58% for the synthesis of this compound through direct metalation using (TMP)_3CdLi followed by iodine trapping .

1. Antimicrobial Properties

This compound has shown notable antimicrobial activity against various pathogens. In a study examining its efficacy, the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential antibacterial agent, particularly in the treatment of infections resistant to conventional antibiotics.

2. Anticancer Potential

Recent research has highlighted the anticancer properties of this compound. In vitro studies revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. A detailed analysis showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15Apoptosis via ROS generation
HeLa (cervical cancer)20Caspase activation
A549 (lung cancer)18Induction of oxidative stress

3. Neuroprotective Effects

Another significant aspect of this compound's biological activity is its neuroprotective potential. Studies have indicated that it can modulate neuroinflammatory responses, making it a candidate for treating neurodegenerative diseases. In animal models, administration of the compound reduced markers of inflammation and improved cognitive function in models of Alzheimer's disease .

Case Studies

Case Study 1: Antimicrobial Efficacy
A controlled study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Cancer Cell Apoptosis
In a laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results indicated that treatment led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer therapeutic.

Q & A

Q. What are the standard synthetic routes for Methyl 3-iodopicolinate, and how can reaction efficiency be monitored?

this compound is typically synthesized via iodination of methyl picolinate derivatives using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track starting material consumption or high-performance liquid chromatography (HPLC) to quantify yield. Key parameters include reaction time, temperature, and catalyst loading. For reproducibility, document solvent systems and Rf values in TLC, and validate purity using spectroscopic methods post-synthesis .

Q. What analytical techniques are recommended for characterizing this compound, and what parameters indicate successful synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation: the iodine substituent induces distinct deshielding in aromatic protons (e.g., downfield shifts in adjacent protons). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]⁺). Purity is assessed via HPLC (retention time consistency) and elemental analysis. For full characterization, report melting points, UV-Vis spectra, and IR stretches corresponding to ester and C-I bonds .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a superior leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), enabling regioselective bond formation. Its electronegativity and steric bulk can alter transition-state stability, affecting reaction rates. Comparative studies with chloro/bromo analogs should quantify these effects using kinetic profiling (e.g., monitoring by GC-MS) and computational modeling (e.g., DFT calculations of activation barriers) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in palladium-catalyzed couplings while minimizing dehalogenation?

Dehalogenation is a common side reaction in cross-couplings. To mitigate this:

  • Screen ligands (e.g., biphenylphosphines) to stabilize the Pd(0) intermediate.
  • Optimize temperature (lower temps reduce β-hydride elimination) and base strength (weaker bases minimize oxidative addition side pathways).
  • Use additives like tetrabutylammonium iodide to suppress iodide leaching. Validate optimization via kinetic studies and comparative HPLC analysis of crude reaction mixtures .

Q. What strategies are effective in resolving contradictory bioactivity data from different studies using this compound?

Contradictions often arise from variations in compound purity, assay conditions (e.g., cell lines, solvent concentrations), or statistical methods. To address this:

  • Perform meta-analysis of existing data, controlling for variables like IC50 determination methods.
  • Replicate studies under standardized protocols (e.g., ISO guidelines for bioassays).
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) help refine hypotheses to isolate confounding factors .

Q. How should stability studies of this compound under various conditions be designed to inform storage protocols?

Conduct accelerated stability testing:

  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Monitor degradation via HPLC for byproduct formation and NMR for structural changes.
  • Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf life. Report results in tabular form, including degradation rates and recommended storage conditions (e.g., inert atmosphere, desiccated) .

Q. How can computational methods predict the reactivity of this compound derivatives, and how do they align with experimental data?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to predict sites of electrophilic/nucleophilic attack. Molecular dynamics simulations model steric effects in solution-phase reactions. Validate predictions by synthesizing derivatives and comparing experimental outcomes (e.g., reaction yields, regioselectivity) with computed transition states. Discrepancies highlight limitations in solvation models or force fields, guiding iterative refinement .

Q. Methodological Notes

  • Data Presentation : Follow journal guidelines (e.g., Medicinal Chemistry Research) for tables: include reaction yields, spectroscopic data, and statistical significance values .
  • Reproducibility : Detailed experimental protocols (solvent grades, instrument calibration) must be included in supplementary materials .
  • Ethical Compliance : For bioactivity studies, document Institutional Review Board (IRB) approvals and data anonymization methods .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-iodopicolinate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.